molecular formula C12H19N3O4 B2454607 3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid CAS No. 796845-68-6

3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid

Cat. No. B2454607
CAS RN: 796845-68-6
M. Wt: 269.301
InChI Key: HWSIBFRGHAELHY-UHFFFAOYSA-N
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Description

The compound “3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid” is a derivative of propanoic acid with a tert-butoxycarbonyl (Boc) protected amino group and a 1-methyl-1H-pyrazol-5-yl group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines .


Molecular Structure Analysis

The molecular structure of this compound would include a propanoic acid backbone, with the Boc protected amino group and the 1-methyl-1H-pyrazol-5-yl group attached .


Chemical Reactions Analysis

The Boc group can be removed under acidic conditions, revealing the free amine. This could be used in further reactions, such as the formation of amides or ureas .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the Boc group would likely make it more hydrophobic, while the carboxylic acid group would contribute to its acidity .

Scientific Research Applications

Synthesis and Evaluation

  • The synthesis and evaluation of various pyrazole derivatives, including those structurally related to the compound , have been a significant focus. For instance, pyrazole-3-carboxamides have been synthesized as new ligands for cannabinoid receptors, indicating the compound's potential in designing new CB1 ligands with significant therapeutic implications (Silvestri et al., 2010).
  • Another study involved the synthesis of novel pyrazole derivatives for cytoprotective drug development, showing potent inhibitory effects on various induced gastric lesions in rats, highlighting the therapeutic potential of pyrazole compounds in treating gastric mucosal ulcers (Ikeda et al., 1997).

Biological Evaluation and Potential Therapeutic Applications

  • Pyrazole derivatives have been explored for their biological activities, such as their role as FLT3 inhibitors, which are significant in the treatment of psoriasis and potentially other autoimmune diseases. One study identified a potent FLT3 inhibitor that showed significant antipsoriatic effects in a preclinical model (Li et al., 2016).
  • The metabolism and biological effects of pyrazole and its amino acid derivatives have been studied, with findings indicating that certain derivatives do not affect liver enzymes or glycogen concentrations, suggesting a metabolic inertness that could be advantageous in drug development (Al-Baldawi & Brown, 1985).

Drug Development and Metabolic Studies

  • In drug development, the gastrointestinal absorption of pyrazole derivatives has been enhanced through formulation strategies, demonstrating the importance of chemical modification and formulation in improving the bioavailability of potential therapeutic agents (Mizuta et al., 1991).
  • Radiolabeled amino acids, including fluorinated analogues of pyrazole derivatives, have been explored for tumor imaging in PET studies, showing promise in detecting neoplasms through altered metabolic states (McConathy et al., 2002).

Safety and Hazards

As with any chemical compound, handling “3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for this compound would likely depend on its intended use. For example, if it’s being studied as a potential drug, future research might focus on optimizing its structure for better activity or lower toxicity .

properties

IUPAC Name

3-[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-8-7-13-15(4)9(8)5-6-10(16)17/h7H,5-6H2,1-4H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSIBFRGHAELHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N(N=C1)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid

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